molecular formula C11H18ClNO B1372018 4-[(Tert-butylamino)methyl]phenol hydrochloride CAS No. 1197950-06-3

4-[(Tert-butylamino)methyl]phenol hydrochloride

Cat. No. B1372018
CAS RN: 1197950-06-3
M. Wt: 215.72 g/mol
InChI Key: JDNFGZYPLQMFBN-UHFFFAOYSA-N
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Description

4-[(Tert-butylamino)methyl]phenol hydrochloride (TBAMP-HCl) is an important chemical compound that has been used in a variety of scientific research applications. It is an amide-based compound with a tertiary amine group, and is widely used in the synthesis of various organic compounds. TBAMP-HCl is a versatile compound that has been used in a wide range of research applications, ranging from biochemical studies to drug synthesis.

Scientific Research Applications

Antimalarial Activity

4-[(Tert-butylamino)methyl]phenol hydrochloride, specifically in the form JPC-2997, has demonstrated significant antimalarial activity. It is highly effective in vitro against various Plasmodium falciparum lines and shows potent in vivo suppression activity against Plasmodium berghei. Its effectiveness against chloroquine- and pyrimethamine-resistant strains of Plasmodium vivax in monkeys highlights its potential in antimalarial therapies (Birrell et al., 2014).

Catalysis

This compound is involved in the synthesis of aryl Grignard reagents by iron(III) amine-bis(phenolate) complexes, showcasing its role in catalytic processes. This application is vital for organic synthesis and chemical engineering (Qian et al., 2011).

Antitumor Evaluation

4-[(Tert-butylamino)methyl]phenol hydrochloride derivatives have been synthesized and evaluated for antitumor properties, particularly against ovarian cancer. The derivatives showed significant inhibitory activities, indicating potential applications in cancer treatment (Da Silva et al., 2020).

Alkylation Kinetics

The kinetics of phenol alkylation using 4-[(Tert-butylamino)methyl]phenol hydrochloride has been studied, emphasizing its role in enhancing chemical reactions. This research provides insights into optimizing industrial chemical processes (Elavarasan et al., 2011).

Environmental Impact

Studies have investigated the occurrence of synthetic phenolic antioxidants, including derivatives of 4-[(Tert-butylamino)methyl]phenol hydrochloride, in municipal sewage sludge. Understanding the environmental impact of these compounds is crucial for assessing ecological risks (Liu et al., 2015).

Biodegradation

Research on the yeast Candida rugopelliculosa RRKY5 has shown its ability to degrade 4-[(Tert-butylamino)methyl]phenol hydrochloride, shedding light on potential bioremediation strategies for environmental pollutants (Rajendran et al., 2017).

Chemical Synthesis

Its role in the synthesis of various compounds, like tert-butoxycarbonylation reagents, highlights its importance in facilitating a range of chemical reactions (Ouchi et al., 2002).

Molecular Structure Analysis

Detailed studies on the molecular structure and vibrational studies of compounds derived from 4-[(Tert-butylamino)methyl]phenol hydrochloride offer insights into its chemical properties and potential applications (Gangadharan, 2022).

properties

IUPAC Name

4-[(tert-butylamino)methyl]phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO.ClH/c1-11(2,3)12-8-9-4-6-10(13)7-5-9;/h4-7,12-13H,8H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDNFGZYPLQMFBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC1=CC=C(C=C1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(Tert-butylamino)methyl]phenol hydrochloride

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